1-Butyl-3-methylimidazolium trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent and Catalyst

BMIM.TFA acts as a versatile solvent due to its:

- Polarity: Similar to conventional organic solvents like acetonitrile, BMIM.TFA can dissolve a wide range of polar and non-polar compounds [].

- Thermal stability: Withstands high temperatures, allowing for reactions at elevated conditions [].

- Air and water stability: Minimizes degradation from moisture and oxygen exposure, crucial for many reactions [].

These properties make BMIM.TFA suitable for various organic reactions, including:

- Catalysis: BMIM.TFA can act as a catalyst or catalyst support for reactions like Diels-Alder cycloadditions and Friedel-Crafts alkylations [, ].

- Electrochemistry: Due to its ionic nature, BMIM.TFA facilitates the study of electrode processes and electrocatalysis at the electrode-electrolyte interface [].

Biomass Conversion

BMIM.TFA shows promise in biomass conversion processes for producing biofuels and other valuable chemicals. Its ability to:

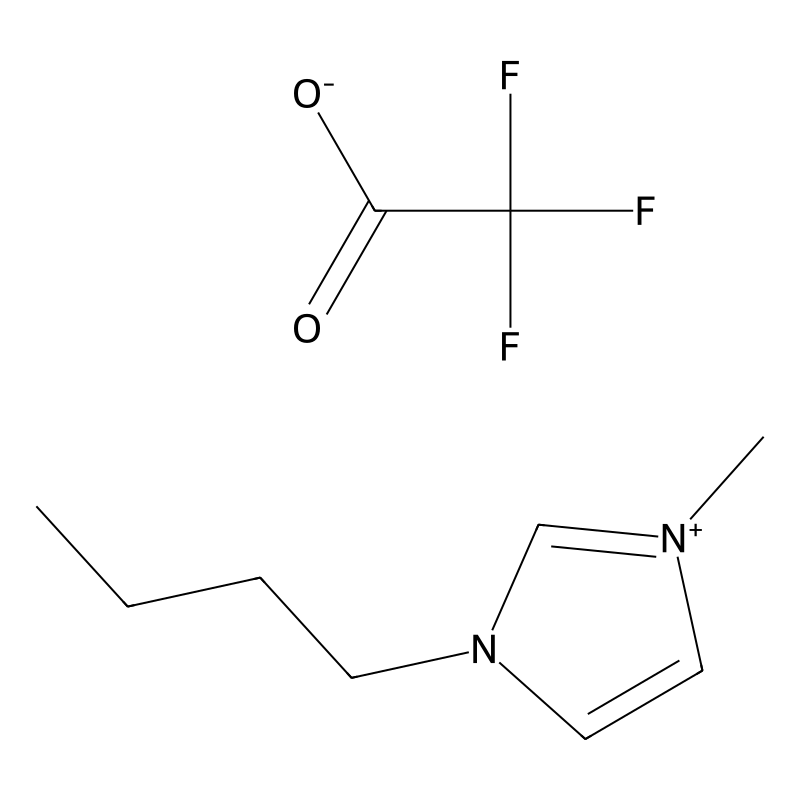

1-Butyl-3-methylimidazolium trifluoroacetate is an ionic liquid characterized by its unique structure and properties. It has the molecular formula C₁₀H₁₅F₃N₂O and a molecular weight of 252.11 g/mol. This compound features a butyl group and a methyl group attached to the imidazolium ring, along with a trifluoroacetate anion. Due to its ionic nature, it exhibits low volatility and high thermal stability, making it suitable for various applications in chemical processes and materials science.

The synthesis of 1-butyl-3-methylimidazolium trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium trifluoroacetate or other trifluoroacetic acid derivatives. The process generally requires careful control of temperature and reaction time to ensure high yield and purity. Alternative methods may include direct alkylation or the use of other ionic liquid precursors, which can vary based on desired properties for specific applications .

Interaction studies involving 1-butyl-3-methylimidazolium trifluoroacetate have primarily focused on its solvation properties with gases like carbon dioxide. NMR spectroscopy has been utilized to investigate how this ionic liquid interacts with various gaseous substrates, revealing insights into solvation dynamics and potential pathways for chemical transformations . These studies are crucial for understanding the compound's behavior in practical applications like gas separation.

Several compounds share structural similarities with 1-butyl-3-methylimidazolium trifluoroacetate. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Butyl-3-methylimidazolium acetate | Acetate anion instead of trifluoroacetate | Effective solvent for CO₂; used in carbon capture |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Tetrafluoroborate anion | High thermal stability; used in electrochemistry |

| 1-Hexyl-3-methylimidazolium chloride | Chloride anion | Good solubility for polar compounds; lower viscosity |

| 1-Octyl-3-methylimidazolium bromide | Bromide anion | Enhanced solubility for organic substrates |

The uniqueness of 1-butyl-3-methylimidazolium trifluoroacetate lies in its trifluoroacetate anion, which imparts distinctive solvation properties and reactivity patterns compared to other imidazolium-based ionic liquids. Its specific interactions with gases like carbon dioxide further distinguish it from similar compounds, making it particularly valuable in environmental applications.

Molecular Formula and Weight

1-Butyl-3-methylimidazolium trifluoroacetate exhibits the molecular formula C₁₀H₁₅F₃N₂O₂ [1] [2] [3]. The compound possesses a molecular weight of 252.24 grams per mole, as confirmed by multiple analytical sources [1] [4] [5]. This ionic liquid consists of a 1-butyl-3-methylimidazolium cation paired with a trifluoroacetate anion [2] [6]. The Chemical Abstracts Service (CAS) registry number for this compound is 174899-94-6 [1] [2] [7].

Table 1: Basic Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅F₃N₂O₂ [1] |

| Molecular Weight | 252.24 g/mol [1] [4] |

| CAS Number | 174899-94-6 [1] [2] |

| PubChem CID | 10125280 [6] |

| MDL Number | MFCD08458921 [1] [4] |

Structural Characteristics of the Imidazolium Cation

The 1-butyl-3-methylimidazolium cation represents a heterocyclic aromatic structure featuring a five-membered imidazolium ring [8] [9]. The cation contains nitrogen atoms at the 1 and 3 positions of the imidazole ring, with a butyl chain attached to the N1 position and a methyl group at the N3 position [10] [11]. The imidazolium ring system exhibits significant electron delocalization, contributing to the overall stability of the ionic liquid [9] [12].

The butyl chain of the cation can adopt multiple conformational states, including trans-trans (TT), gauche-trans (GT), and gauche-gauche (GG) configurations [13] [11]. These conformational variations significantly influence the physical properties of the ionic liquid [10] [12]. The asymmetric substitution pattern with different alkyl chains at the 1 and 3 positions effectively reduces the melting point compared to symmetrically substituted analogs [14].

The imidazolium cation demonstrates characteristic hydrogen bonding capabilities through the C-H bonds of the ring system [15]. The most acidic hydrogen is located at the C2 position between the two nitrogen atoms [15]. This structural feature enables specific intermolecular interactions that influence the liquid structure and properties [9] [12].

Properties of the Trifluoroacetate Anion

The trifluoroacetate anion (CF₃CO₂⁻) represents a monocarboxylic acid anion derived from trifluoroacetic acid [16] [17]. This anion possesses a molecular weight of 113.02 grams per mole and exhibits strong electron-withdrawing characteristics due to the trifluoromethyl group [16] [18]. The highly electronegative fluorine atoms significantly stabilize the anionic charge through inductive effects [18].

The trifluoroacetate anion demonstrates enhanced acidity compared to simple acetate due to the electron-withdrawing nature of the trifluoromethyl substituent [18]. The anion exhibits a formal charge of -1 and contains five hydrogen bond acceptor sites [17]. The topological polar surface area measures 40.1 Ų, indicating moderate polarity characteristics [17].

Table 2: Trifluoroacetate Anion Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂F₃O₂⁻ [16] |

| Molecular Weight | 113.02 g/mol [16] |

| Formal Charge | -1 [17] |

| Hydrogen Bond Acceptors | 5 [17] |

| Topological Polar Surface Area | 40.1 Ų [17] |

Physical Properties

Appearance and State at Standard Conditions

1-Butyl-3-methylimidazolium trifluoroacetate exists as a liquid at standard temperature and pressure conditions [1] [19]. The compound displays a light yellow to yellow to orange clear liquid appearance under normal conditions [1] [19]. The physical state remains liquid at 20°C, characteristic of room-temperature ionic liquids [1]. The compound exhibits hygroscopic properties, necessitating storage under inert gas conditions [1] [19].

Melting and Boiling Points

The melting point of 1-butyl-3-methylimidazolium trifluoroacetate has been reported as 23.28°C [4] [20]. Alternative literature sources indicate a freezing point of -90°C [21]. The boiling point occurs at 169°C under standard atmospheric conditions [21]. These thermal transition temperatures reflect the ionic nature of the compound and the specific interactions between the constituent ions [22].

Table 3: Thermal Transition Temperatures

| Property | Temperature (°C) | Reference |

|---|---|---|

| Melting Point | 23.28 [4] | ChemicalBook |

| Freezing Point | -90 [21] | MSDS Data |

| Boiling Point | 169 [21] | MSDS Data |

Density and Viscosity Parameters

The density of 1-butyl-3-methylimidazolium trifluoroacetate measures 1.21 g/cm³ at 20°C relative to water at 20°C [1] [4]. This specific gravity value indicates the compound is denser than water. The refractive index has been determined as 1.44 (n₂₀/D) [1] [4], falling within the typical range for imidazolium-based ionic liquids [23] [24].

Viscosity parameters for ionic liquids generally exhibit strong temperature dependence [25]. The viscosity of imidazolium-based ionic liquids typically decreases with increasing temperature following Arrhenius-type behavior [26] [12]. The butyl chain length and trifluoroacetate anion contribute to the overall viscosity characteristics of this ionic liquid [12].

Table 4: Physical Property Parameters

| Property | Value | Conditions |

|---|---|---|

| Density | 1.21 g/cm³ [1] | 20°C/20°C |

| Refractive Index | 1.44 [1] | n₂₀/D |

| Flash Point | 60°C [21] | Standard conditions |

Colorimetric Properties

Imidazolium-based ionic liquids exhibit characteristic optical absorption properties [27]. These compounds demonstrate significant absorption throughout the ultraviolet region with absorption tails extending into the visible spectrum [27]. When excited in the ultraviolet or early visible region, imidazolium ionic liquids display fluorescence covering a substantial portion of the visible spectrum [27].

The optical properties result from the imidazolium moiety and its associated electronic structures [27]. The absorption characteristics show dramatic dependence on excitation wavelength [27]. These colorimetric properties are attributed to the aromatic nature of the imidazolium ring system and electronic transitions within the cation structure [27].

Thermodynamic Properties

Thermal Stability Range

The thermal stability of 1-butyl-3-methylimidazolium trifluoroacetate depends significantly on the anion component [28] [29]. Trifluoroacetate-based ionic liquids generally exhibit moderate thermal stability compared to other anion types [28]. The onset decomposition temperature typically occurs between 200-300°C for trifluoroacetate ionic liquids [29] [30].

Thermogravimetric analysis reveals that anion identity plays the most critical role in determining thermal stability [28] [29]. The trifluoroacetate anion provides intermediate stability compared to highly stable anions like bis(trifluoromethanesulfonyl)imide or less stable anions like acetate [28] [31]. Dynamic thermal analysis shows that actual decomposition begins at temperatures lower than the onset temperature [29] [30].

Table 5: Thermal Stability Characteristics

| Parameter | Temperature Range | Notes |

|---|---|---|

| Onset Decomposition | 200-300°C [29] | Dynamic TGA |

| Thermal Stability Range | Up to ~250°C [28] | Practical use |

| Complete Decomposition | <500°C [31] | Single-step process |

Thermal Expansion Coefficient

Ionic liquids exhibit thermal expansion behavior that varies with temperature and structural composition [32] [33]. The isobaric thermal expansivity of imidazolium-based ionic liquids typically increases with temperature [34] [32]. The thermal expansion coefficient depends on both cation and anion structure, with the alkyl chain length of the cation playing a significant role [32].

For 1-butyl-3-methylimidazolium ionic liquids, the thermal expansion characteristics reflect the molecular volume changes with temperature [34]. The thermal expansion behavior influences practical applications requiring precise volume control over temperature ranges [33].

Heat Capacity

The heat capacity of ionic liquids represents a crucial thermodynamic property for thermal applications [35] [33]. Imidazolium-based ionic liquids generally exhibit heat capacities in the range of 1.2-1.6 J/g·°C [35]. The specific heat capacity varies with temperature and molecular structure [36] [33].

For ionic liquids containing the 1-butyl-3-methylimidazolium cation, heat capacity values typically fall within the range observed for similar ionic liquids [35]. The trifluoroacetate anion contribution to the overall heat capacity reflects its molecular mass and vibrational modes [33].

Surface Tension Characteristics

Surface tension properties of ionic liquids depend on the molecular structure of both cation and anion components [12] [37]. The surface tension of imidazolium-based ionic liquids generally decreases with increasing temperature [12]. For 1-butyl-3-methylimidazolium ionic liquids, surface tension values typically range between 30-50 mN/m at room temperature [37].

The trifluoroacetate anion influences surface tension through its interaction with the cation and orientation at interfaces [37]. Molecular dynamics simulations suggest that anions preferentially orient at liquid-vacuum interfaces, affecting overall surface properties [37].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-butyl-3-methylimidazolium trifluoroacetate [38] [39]. Proton NMR spectra typically show characteristic peaks for the imidazolium ring protons, methyl group, and butyl chain carbons [38]. The most deshielded proton appears around 10 ppm, corresponding to the C2-H proton of the imidazolium ring [38].

The butyl chain protons exhibit characteristic multipicity patterns with chemical shifts ranging from 0.9-4.3 ppm [38]. The N-methyl group appears as a singlet around 4.1 ppm [38]. Carbon-13 NMR spectroscopy reveals distinct peaks for each carbon environment in the molecule [26] [38].

Table 6: Characteristic NMR Chemical Shifts

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C2-H (ring) | ~10.3 [38] | Singlet |

| C4,5-H (ring) | 7.4-7.6 [38] | Doublets |

| N-CH₃ | ~4.1 [38] | Singlet |

| N-CH₂ | ~4.3 [38] | Triplet |

| Butyl CH₃ | ~0.9 [38] | Triplet |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes for both cation and anion components [15] [40]. The imidazolium cation exhibits C-H stretching vibrations in the 2800-3200 cm⁻¹ region [15]. The aromatic C-H stretches appear at higher frequencies compared to aliphatic C-H vibrations [15].

The trifluoroacetate anion contributes distinctive absorption bands related to C-F stretching and C=O stretching modes [39] [41]. The symmetric stretching vibration of the carboxylate group provides a diagnostic peak for the anion [42] [41]. Infrared spectroscopy can differentiate between ion-paired and separated ionic states in solution [40].

The infrared spectrum shows strong absorptions characteristic of the ionic liquid structure [15] [40]. Quantitative analysis requires consideration of optical effects that can distort band intensities [40].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information to infrared analysis [42] [41] [11]. The Raman spectrum of 1-butyl-3-methylimidazolium trifluoroacetate shows characteristic bands for both cation and anion components [42] [41]. The butyl chain conformation can be monitored through specific Raman bands around 600 cm⁻¹ [11] [15].

Polarized and depolarized Raman spectra reveal information about molecular orientations and interactions [42] [41]. The trifluoroacetate anion exhibits characteristic Raman-active modes that are sensitive to local environment [42]. Raman spectroscopy proves particularly useful for studying carbon dioxide solubility and interaction mechanisms in this ionic liquid [42] [41].

Table 7: Key Raman Spectroscopic Bands

| Assignment | Wavenumber (cm⁻¹) | Character |

|---|---|---|

| Butyl chain modes | ~600 [11] | Conformation-sensitive |

| Ring vibrations | 1400-1600 [42] | Symmetric stretches |

| C=O stretch (anion) | ~1670 [42] | Carboxylate mode |

Mass Spectrometry

Mass spectrometric analysis of 1-butyl-3-methylimidazolium trifluoroacetate provides molecular weight confirmation and fragmentation patterns [6]. Electrospray ionization mass spectrometry readily ionizes the compound, producing characteristic parent ion peaks [43]. The cation appears at m/z corresponding to the 1-butyl-3-methylimidazolium mass [6].

The mass spectrum shows the molecular ion peak at m/z 252.24, consistent with the calculated molecular weight [6]. Fragmentation patterns reveal characteristic losses corresponding to portions of the butyl chain and functional groups [43]. Mass spectrometry confirms the ionic nature of the compound and provides structural verification [6].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant